molecular formula C11H8N4O2 B8660241 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole CAS No. 351458-51-0

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Cat. No. B8660241
M. Wt: 228.21 g/mol
InChI Key: CFAUVALBGQEKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186716B2

Procedure details

A mixture of (2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone (600 mg) and hydrazine hydrate (0.5 mL) in toluene (20 mL) and DMF (3 mL) was heated at 120° C. for 2 hours. The reaction was concentrated, the residue was washed with water and recrystallized to give 0.42 g (77%) of the titled compound as an orange solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([C:13]1[NH:14][CH:15]=[CH:16][CH:17]=1)=O.O.[NH2:19][NH2:20]>C1(C)C=CC=CC=1.CN(C=O)C>[N+:8]([C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:20][N:19]=[C:11]2[C:13]1[NH:14][CH:15]=[CH:16][CH:17]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C=1NC=CC1
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.